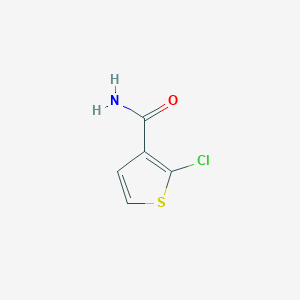

2-Chlorothiophene-3-carboxamide

CAS No.: 189330-14-1

Cat. No.: VC8177142

Molecular Formula: C5H4ClNOS

Molecular Weight: 161.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189330-14-1 |

|---|---|

| Molecular Formula | C5H4ClNOS |

| Molecular Weight | 161.61 g/mol |

| IUPAC Name | 2-chlorothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C5H4ClNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |

| Standard InChI Key | GGTBRPBLTXCEJO-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1C(=O)N)Cl |

| Canonical SMILES | C1=CSC(=C1C(=O)N)Cl |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

2-Chlorothiophene-3-carboxamide belongs to the thiophene family, a class of sulfur-containing heterocycles known for their electronic and metabolic stability. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClNOS |

| Molecular Weight | 161.61 g/mol |

| IUPAC Name | 2-chlorothiophene-3-carboxamide |

| Canonical SMILES | ClC1=C(SC=C1)C(=O)N |

The chlorine atom at position 2 enhances lipophilicity, potentially improving membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets .

Comparative Analysis with Analogues

Structural analogs such as 3-chlorothiophene-2-carboxamide (CID 2808088) and 5-bromo-2-chlorothiophene-3-carboxamide highlight the impact of substituent positioning on reactivity:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Chlorothiophene-3-carboxamide | C₅H₄ClNOS | 161.61 | Chlorine (C2), amide (C3) |

| 3-Chlorothiophene-2-carboxamide | C₅H₄ClNOS | 161.61 | Chlorine (C3), amide (C2) |

| 5-Bromo-2-chlorothiophene-3-carboxamide | C₅H₃BrClNOS | 240.51 | Bromine (C5), chlorine (C2) |

The 2-chloro-3-carboxamide substitution pattern uniquely balances electronic effects and steric accessibility, making it a favorable scaffold for drug design .

Synthesis and Preparation

Industrial Considerations

Large-scale production would likely employ continuous flow reactors to optimize yield and purity, as seen in the synthesis of similar thiophene derivatives . Advanced purification techniques such as recrystallization or chromatography ensure high enantiomeric purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Enzyme Inhibition

The carboxamide group’s ability to hydrogen-bond with active-site residues makes it a potent enzyme inhibitor. For instance, 2-chlorothiophene-3-carboxylic acid (a precursor to the carboxamide) inhibits D-amino acid oxidase (DAO) with an IC₅₀ of 4.4 µM, suggesting that the carboxamide derivative could modulate similar neurological targets.

Structure-Activity Relationship (SAR)

Substituent Effects

-

Chlorine Position: Chlorine at C2 enhances metabolic stability compared to C3-substituted analogs .

-

Carboxamide vs. Carboxylic Acid: The amide group improves bioavailability by reducing ionization at physiological pH .

-

Halogenation: Bromine at C5 (as in 5-bromo-2-chlorothiophene-3-carboxamide) increases steric bulk but may reduce solubility .

Case Study: Optimization for DAO Inhibition

Replacing the carboxylic acid in 2-chlorothiophene-3-carboxylic acid with a carboxamide group could enhance blood-brain barrier penetration, a critical factor in targeting neuropsychiatric disorders like schizophrenia.

Applications in Pharmaceutical Development

Lead Compound for CNS Disorders

Given its potential DAO-inhibitory activity, 2-chlorothiophene-3-carboxamide could serve as a lead compound for modulating D-serine levels, a strategy under investigation for treating schizophrenia .

Antimicrobial Agents

Structural analogs have shown efficacy against drug-resistant pathogens, positioning this compound as a candidate for next-generation antibiotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume